(Butan-2-yl)[(2E)-3-(4-methoxyphenyl)prop-2-en-1-yl]amine hydrochloride
CAS No.: 1240590-86-6
Cat. No.: VC11732804
Molecular Formula: C14H22ClNO
Molecular Weight: 255.78 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240590-86-6 |
|---|---|
| Molecular Formula | C14H22ClNO |
| Molecular Weight | 255.78 g/mol |
| IUPAC Name | N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C14H21NO.ClH/c1-4-12(2)15-11-5-6-13-7-9-14(16-3)10-8-13;/h5-10,12,15H,4,11H2,1-3H3;1H/b6-5+; |
| Standard InChI Key | UVCSIDSMJVFEDT-IPZCTEOASA-N |
| Isomeric SMILES | CCC(C)NC/C=C/C1=CC=C(C=C1)OC.Cl |
| SMILES | CCC(C)NCC=CC1=CC=C(C=C1)OC.Cl |
| Canonical SMILES | CCC(C)NCC=CC1=CC=C(C=C1)OC.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s IUPAC name, N-[(E)-3-(4-methoxyphenyl)prop-2-enyl]butan-2-amine hydrochloride, reflects its stereospecific (E)-configuration at the propenyl double bond. The structure comprises three distinct regions:
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A butan-2-yl group () attached to the amine nitrogen.
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A trans-propenyl linker () conjugated to a 4-methoxyphenyl ring.
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A hydrochloride counterion stabilizing the protonated amine .
The stereochemistry is critical; the (E)-configuration minimizes steric hindrance between the methoxyphenyl group and the butan-2-yl substituent, favoring planar alignment of the propenyl system. This geometry enhances π-orbital overlap, potentially influencing electronic properties and intermolecular interactions.
Table 1: Key Molecular Descriptors
Synthesis and Manufacturing
Synthetic Pathways
While detailed protocols are proprietary, the synthesis likely involves sequential alkylation and salt formation steps:
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Base Amine Formation: Condensation of butan-2-amine with (2E)-3-(4-methoxyphenyl)prop-2-en-1-aldehyde via reductive amination, utilizing catalysts like sodium cyanoborohydride () in methanol.
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Hydrochloride Salt Precipitation: Treatment of the free base with gaseous hydrogen chloride () in diethyl ether, yielding the crystalline hydrochloride salt.
The (E)-stereochemistry is preserved through controlled reaction conditions, such as low temperatures and inert atmospheres, to prevent isomerization. Purification typically employs recrystallization from ethanol-water mixtures.
Table 2: Hypothetical Synthesis Steps
| Step | Reaction | Reagents/Conditions | Yield* |
|---|---|---|---|
| 1 | Reductive Amination | , MeOH, 0°C | ~65% |
| 2 | Salt Formation | , EtO, rt | ~90% |
| *Theoretical yields based on analogous syntheses. |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) data for analogous hydrochlorides indicate a decomposition temperature above 200°C, with a melting point range of 180–185°C. The absence of reported boiling point data suggests non-volatility under standard conditions .
Reactivity and Functional Group Transformations
Amine Reactivity
The protonated amine () can participate in:
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N-Alkylation: Reaction with alkyl halides (e.g., ) to form quaternary ammonium salts.
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Acylation: Treatment with acetyl chloride () yields acetamide derivatives.
Propenyl Group Reactivity
The α,β-unsaturated enamine system undergoes:
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Michael Additions: Nucleophilic attack at the β-carbon by amines or thiols.
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Electrophilic Aromatic Substitution: Directed by the methoxy group’s para-activating effect.
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